BLI-489 free acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

635322-76-8 |

|---|---|

Molecular Formula |

C13H11N3O4S |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1 |

InChI Key |

DMEYZPJEFHGESJ-CPWLGJMPSA-N |

Isomeric SMILES |

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)O |

Canonical SMILES |

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BLI-489 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLI-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating potent activity against a broad spectrum of β-lactamase enzymes, including Ambler Class A, Class C, and select Class D enzymes.[1][2] This technical guide delineates the core mechanism of action of BLI-489 free acid, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its inhibitory pathways and experimental workflows. Developed to be used in combination with β-lactam antibiotics such as piperacillin, imipenem, and meropenem, BLI-489 serves as a crucial partner agent to overcome bacterial resistance mediated by β-lactamase hydrolysis.[3]

Core Mechanism of Action: Covalent Inactivation

BLI-489 functions as a mechanism-based, irreversible inhibitor of serine β-lactamases. Its mode of action is predicated on the structural mimicry of β-lactam antibiotics, allowing it to enter the active site of the β-lactamase enzyme. The proposed mechanism involves a multi-step process:

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of BLI-489. This results in the formation of a transient acyl-enzyme intermediate, a common step in the hydrolysis of β-lactam antibiotics.

-

Ring Rearrangement: Following acylation, the BLI-489 molecule undergoes a chemical rearrangement. This is a key feature of penem inhibitors. The initial acyl-enzyme complex is unstable and rearranges to form a stable, seven-membered thiazepine ring.

-

Covalent Adduct Formation: This rearranged molecule remains covalently bound to the active site serine of the β-lactamase, rendering the enzyme permanently inactive.[4] This stable adduct prevents the enzyme from hydrolyzing its intended β-lactam antibiotic substrates.

This mechanism of covalent inactivation ensures a prolonged and efficient inhibition of β-lactamase activity, thereby restoring the efficacy of the partner antibiotic.

Quantitative Data: In Vitro Susceptibility

While specific enzyme kinetic parameters such as IC50 and Ki values for BLI-489 against purified β-lactamases are not extensively available in the public domain, its efficacy is well-documented through in vitro susceptibility testing in combination with partner antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for piperacillin in combination with a fixed concentration of BLI-489 (4 µg/mL) against a panel of β-lactamase-producing bacterial strains.

Table 1: Piperacillin-BLI-489 MICs for Enterobacteriaceae Producing Known β-Lactamases

| Bacterial Strain & β-Lactamase | Piperacillin MIC (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC (µg/mL) |

| E. coli (TEM-1) | 128 | 4 |

| E. coli (SHV-1) | 64 | 8 |

| K. pneumoniae (TEM-10) | >256 | 16 |

| K. pneumoniae (SHV-5) | >256 | 8 |

| E. cloacae (AmpC) | >256 | 16 |

| S. marcescens (AmpC) | 128 | 32 |

Data compiled from publicly available research.

Table 2: Piperacillin-BLI-489 MICs for Piperacillin-Nonsusceptible Enterobacteriaceae

| Organism (Number of Isolates) | Piperacillin MIC50 (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC50 (µg/mL) | Piperacillin MIC90 (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC90 (µg/mL) |

| E. coli (100) | 128 | 4 | >256 | 16 |

| K. pneumoniae (100) | >256 | 8 | >256 | 32 |

| Enterobacter spp. (50) | >256 | 16 | >256 | 64 |

Data represents typical findings from susceptibility studies.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for piperacillin-BLI-489 against bacterial isolates.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Piperacillin sodium salt

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of piperacillin in a suitable solvent. Prepare a separate stock solution of BLI-489. For the combination testing, add BLI-489 to the CAMHB to achieve a final constant concentration of 4 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of piperacillin in the BLI-489-containing CAMHB in the microtiter plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of piperacillin that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of piperacillin-BLI-489 over time.

Materials:

-

CAMHB

-

Piperacillin and BLI-489 stock solutions

-

Bacterial culture in logarithmic growth phase

-

Sterile saline

-

Agar plates for colony counting

Procedure:

-

Preparation of Test Cultures: Inoculate flasks containing CAMHB with the test organism and incubate until the culture reaches the logarithmic phase of growth.

-

Assay Setup: Dilute the log-phase culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired concentrations of piperacillin and BLI-489 (e.g., 4x MIC). Include a growth control flask without any antimicrobial agent.

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Visualizations: Signaling Pathways and Workflows

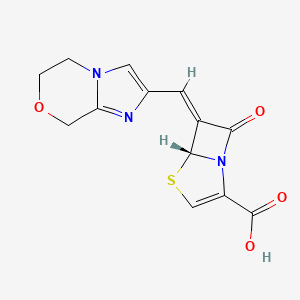

Caption: Proposed mechanism of BLI-489 action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BLI-489 free acid chemical structure and properties

An In-Depth Technical Guide to BLI-489 Free Acid for Researchers, Scientists, and Drug Development Professionals

This compound: A Potent β-Lactamase Inhibitor

This compound is a novel bicyclic penem β-lactamase inhibitor that has demonstrated significant activity against a broad spectrum of β-lactamases, including those of Ambler classes A, C, and D.[1][2] Its ability to inhibit these enzymes makes it a valuable partner for β-lactam antibiotics, restoring their efficacy against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3][4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, possesses a complex heterocyclic structure.[3] The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound [3][5]

| Identifier | Value |

| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3][4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₃H₁₁N₃O₄S |

| CAS Number | 635322-76-8 |

| Canonical SMILES | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)O |

| InChI | InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1 |

| InChIKey | DMEYZPJEFHGESJ-CPWLGJMPSA-N |

Table 2: Computed Physicochemical Properties of this compound [3][5]

| Property | Value |

| Molecular Weight | 305.31 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 109.96 Ų |

Mechanism of Action

β-lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[4][6] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, has led to widespread resistance.[4][6]

BLI-489 acts as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes.[7][8] This prevents the degradation of the partner β-lactam antibiotic, allowing it to effectively inhibit PBPs and disrupt cell wall synthesis, ultimately leading to bacterial cell death. BLI-489 has shown a broad spectrum of activity against class A, C, and D β-lactamases.[1]

Experimental Protocols and Biological Activity

The efficacy of BLI-489 in combination with various β-lactam antibiotics has been evaluated through several in vitro and in vivo studies. These studies are crucial for determining the spectrum of activity, potency, and potential clinical applications of this inhibitor.

In Vitro Susceptibility Testing

A common method to assess the in vitro activity of BLI-489 is through antimicrobial susceptibility testing (AST). This is often performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic with and without BLI-489.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: A panel of clinically relevant bacterial isolates, including known β-lactamase producers, is selected.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Preparation: The β-lactam antibiotic is serially diluted in the wells of a microtiter plate. BLI-489 is added at a fixed concentration (e.g., 4 µg/mL) to a parallel set of dilutions.[1]

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synergy Testing: Chequerboard Analysis

To quantify the synergistic effect between BLI-489 and a β-lactam antibiotic, a chequerboard analysis is often employed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Chequerboard Assay

-

Plate Setup: A two-dimensional array of serial dilutions of the β-lactam antibiotic and BLI-489 is prepared in a microtiter plate.

-

Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC determination.

-

FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is typically defined as an FIC index of ≤ 0.5.

-

Indifference is defined as an FIC index of > 0.5 to ≤ 4.

-

Antagonism is defined as an FIC index of > 4.

-

In Vitro Efficacy of BLI-489 Combinations

Studies have demonstrated that BLI-489, in combination with antibiotics like piperacillin and imipenem, exhibits potent activity against a wide range of β-lactamase-producing bacteria. For instance, the combination of piperacillin with a constant concentration of 4 µg/mL of BLI-489 has been shown to be effective against many enteric bacilli that are non-susceptible to piperacillin alone.[1] Furthermore, chequerboard analyses have revealed synergistic effects between imipenem and BLI-489 against various carbapenem-resistant Enterobacterales and Acinetobacter baumannii strains producing class D carbapenem-hydrolyzing β-lactamases.[9][10]

In Vivo Efficacy Studies

The in vivo efficacy of BLI-489 combinations is typically evaluated in animal models of infection, such as murine sepsis or thigh infection models. These studies are essential for assessing the therapeutic potential of the combination in a living organism.

Experimental Protocol: Murine Sepsis Model

-

Infection: Mice are infected with a lethal dose of a β-lactamase-producing bacterial strain via intraperitoneal injection.

-

Treatment: At a specified time post-infection, groups of mice are treated with the β-lactam antibiotic alone, BLI-489 alone, or the combination of the two, typically administered subcutaneously or intravenously. A control group receives a vehicle.

-

Monitoring: The survival of the mice is monitored over a period of several days.

-

Endpoint: The primary endpoint is typically the survival rate at the end of the study. The dose of the combination required to protect 50% of the animals (ED₅₀) can also be calculated.

In vivo studies have shown that the combination of imipenem and BLI-489 exhibits synergistic effects in rescuing mice infected with carbapenem-hydrolyzing class D β-lactamase-producing Acinetobacter baumannii.[10] Similarly, BLI-489 has been shown to enhance the efficacy of piperacillin in murine infection models caused by bacteria expressing class A, C, and D extended-spectrum β-lactamases (ESBLs).[11]

Synthesis and Analytical Methods

The synthesis of BLI-489, a complex methylidene-substituted penem, involves multi-step chemical processes. While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of penem and carbapenem cores often involves the construction of the bicyclic ring system through various cyclization reactions.[12]

For the analysis of this compound in biological samples, high-performance liquid chromatography (HPLC) methods are typically employed.[13][14] These methods allow for the separation and quantification of the analyte, which is crucial for pharmacokinetic and pharmacodynamic studies.

General Analytical Method: HPLC

-

Sample Preparation: Biological samples (e.g., plasma, serum) are processed to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the analyte.

-

Detection: The concentration of this compound is determined using a detector, such as a UV detector or a mass spectrometer, which offers higher sensitivity and specificity.

Conclusion

This compound is a promising β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. Its ability to restore the activity of established β-lactam antibiotics makes it a significant candidate for the development of new combination therapies to combat infections caused by multidrug-resistant bacteria. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

The Role of BLI-489 Free Acid as a β-Lactamase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLI-489 is a novel penem-class β-lactamase inhibitor demonstrating potent activity against a broad spectrum of β-lactamases, including Ambler Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and certain Class D enzymes.[1][2][3] In combination with β-lactam antibiotics such as piperacillin and imipenem, BLI-489 effectively restores their antibacterial efficacy against many resistant Gram-negative bacteria. This technical guide provides an in-depth overview of BLI-489's mechanism of action, inhibitory spectrum, and the preclinical data supporting its potential as a valuable tool in combating antimicrobial resistance.

Mechanism of Action

As a penem, BLI-489's core mechanism involves the irreversible acylation of the serine residue within the active site of serine-based β-lactamases. This process inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of partner antibiotics. The bicyclic structure of BLI-489 is a key feature that contributes to its potent inhibitory activity.

In Vitro Activity

Inhibitory Spectrum

BLI-489 has demonstrated potent inhibitory activity against a wide range of clinically relevant β-lactamases. While specific IC50 and Ki values are not widely available in the public domain, numerous studies have characterized its effectiveness in combination with β-lactam antibiotics against bacteria producing the following enzyme classes:

-

Class A: Including common plasmid-mediated β-lactamases such as TEM and SHV, as well as ESBLs like CTX-M.[2]

-

Class C: Effective against chromosomally encoded AmpC enzymes, which are notoriously difficult to inhibit with older β-lactamase inhibitors.[2]

-

Class D: Shows activity against some OXA-type β-lactamases.[1][2]

Synergy Testing

Checkerboard assays are a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction.

| Combination | Bacterial Class | β-Lactamase Produced | Synergy Rate | Reference |

| Imipenem + BLI-489 | Carbapenem-Resistant Acinetobacter baumannii (CRAb) | MBL | 14.3% | [4] |

| Imipenem + BLI-489 | CRAb | OXA-23 | 92.9% | [4] |

| Imipenem + BLI-489 | CRAb | OXA-24-like | 100% | [4] |

| Imipenem + BLI-489 | CRAb | OXA-51-like | 16.7% | [4] |

| Imipenem + BLI-489 | CRAb | OXA-58 | 100% | [4] |

Table 1: Synergistic Effects of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. Synergy in these assays is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent.

| Combination | Bacterial Strain | β-Lactamase(s) | Observation at 24h | Reference |

| Imipenem + BLI-489 | CRAb | OXA-24-like | Synergy | [4] |

| Imipenem + BLI-489 | CRAb | OXA-51-like | Synergy | [4] |

| Imipenem + BLI-489 | CRAb | OXA-58 | Synergy | [4] |

| Imipenem + BLI-489 | CRAb | OXA-23 | No Synergy | [4] |

Table 2: Time-Kill Assay Results for Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii

In Vivo Efficacy

Murine models of systemic infection are crucial for evaluating the in vivo potential of new antimicrobial combinations. Studies with BLI-489 have demonstrated its ability to significantly enhance the efficacy of piperacillin.

Optimal Dosing Ratio

In a murine systemic infection model, various ratios of piperacillin to BLI-489 were evaluated to determine the optimal combination for in vivo efficacy. An 8:1 ratio of piperacillin to BLI-489 was identified as optimal for retaining enhanced efficacy.[1]

Efficacy in Murine Systemic Infection Models

The combination of piperacillin and BLI-489 (8:1 ratio) has shown significant efficacy in treating murine infections caused by a variety of β-lactamase-producing pathogens. The 50% effective dose (ED50) is a standard measure of a drug's potency in these models.

| Pathogen | β-Lactamase(s) | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 (8:1) ED50 (mg/kg) | Piperacillin/Tazobactam ED50 (mg/kg) | Reference |

| E. coli | TEM-1 (Class A) | >1000 | 13 | 11 | [5] |

| K. pneumoniae | SHV-1 (Class A) | >1000 | 23 | 24 | [5] |

| E. cloacae | AmpC (Class C) | 285 | 38 | 71 | [5] |

| E. coli | ACT-1 (Class C) | 103 | 13 | 45 | [5] |

| E. coli | OXA-1 (Class D) | 980 | 86 | 270 | [5] |

Table 3: In Vivo Efficacy of Piperacillin/BLI-489 in Murine Systemic Infection Models

Experimental Protocols

Checkerboard Assay

This protocol provides a general framework for a checkerboard synergy test. Specific concentrations should be optimized based on the MICs of the individual agents against the test organisms.

Time-Kill Assay

This protocol outlines the general steps for a time-kill synergy study. Specific time points for sampling and concentrations of antimicrobials should be determined based on the experimental goals.

Murine Systemic Infection Model

This protocol provides a general overview of a murine sepsis model used to determine the in vivo efficacy of antimicrobial combinations. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 4. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

BLI-489 Free Acid: A Technical Guide to its Spectrum of Activity Against β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLI-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating a broad spectrum of activity against several classes of these resistance-conferring enzymes. This technical guide provides a comprehensive overview of the available data on the inhibitory activity of BLI-489 free acid against clinically relevant β-lactamases. It includes a summary of its known spectrum of activity, detailed experimental protocols for assessing β-lactamase inhibition, and a discussion of its mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals working on novel antimicrobial strategies to combat the growing threat of antibiotic resistance.

Introduction

The escalating prevalence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, poses a significant global health challenge. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. β-Lactamases are broadly classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a clinically successful strategy to overcome this resistance mechanism. BLI-489 is a next-generation, non-β-lactam, penem-based inhibitor that has shown promise in neutralizing the activity of a wide range of serine β-lactamases.

Spectrum of Activity of this compound

BLI-489 has demonstrated potent inhibitory activity against Ambler Class A, Class C, and certain Class D β-lactamases. This broad spectrum makes it a promising candidate for combination therapy with various β-lactam antibiotics to address infections caused by multidrug-resistant bacteria.

Quantitative Inhibitory Activity

Table 1: In Vitro Inhibitory Activity of BLI-489 Against Class A β-Lactamases

| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |

| TEM-1 | Penicillinase | Escherichia coli, Klebsiella pneumoniae | Data not publicly available | [1] |

| SHV-1 | Penicillinase | Klebsiella pneumoniae | Data not publicly available | [1] |

| CTX-M-15 | ESBL | Escherichia coli, Klebsiella pneumoniae | Data not publicly available | [1] |

| KPC | Carbapenemase | Klebsiella pneumoniae | Synergistic effect observed in combination with carbapenems | [2] |

Table 2: In Vitro Inhibitory Activity of BLI-489 Against Class C β-Lactamases

| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |

| AmpC | Cephalosporinase | Enterobacter cloacae, Citrobacter freundii | Potent inhibition reported | [3] |

| P99 | Cephalosporinase | Enterobacter cloacae | Data not publicly available | [4] |

Table 3: In Vitro Inhibitory Activity of BLI-489 Against Class D β-Lactamases

| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |

| OXA-23-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |

| OXA-24/40-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |

| OXA-51-like | Carbapenemase (intrinsic) | Acinetobacter baumannii | Potential to inhibit hydrolyzing activity | [5] |

| OXA-58-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |

| OXA-48 | Carbapenemase | Klebsiella pneumoniae, Escherichia coli | Synergistic effect observed in combination with carbapenems | [2] |

Note: Much of the available data on BLI-489 focuses on its synergistic effects when combined with a partner antibiotic against whole bacterial cells, rather than providing specific IC50 or Ki values against purified enzymes.

Experimental Protocols

The determination of the inhibitory activity of compounds like BLI-489 against β-lactamases involves a series of well-established biochemical assays. The following sections provide detailed methodologies for key experiments.

General Workflow for Determining β-Lactamase Inhibition

The overall process for evaluating a β-lactamase inhibitor is depicted in the following workflow diagram.

Caption: General workflow for evaluating β-lactamase inhibitors.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Protocol:

-

Reagents and Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, AmpC, OXA-48).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Chromogenic β-lactam substrate, such as nitrocefin.

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

96-well microtiter plates.

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 490 nm for nitrocefin).

-

-

Procedure: a. Prepare serial dilutions of the this compound stock solution in the assay buffer. b. In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to the assay buffer. c. Add the various concentrations of BLI-489 to the wells containing the enzyme. Include a control well with no inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C). e. Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well. f. Immediately measure the change in absorbance over time using a microplate reader in kinetic mode. g. The initial reaction velocity (rate of substrate hydrolysis) is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of BLI-489 compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme.

Protocol:

-

Reagents and Materials: Same as for IC50 determination.

-

Procedure: a. Perform a series of kinetic assays similar to the IC50 determination, but with varying concentrations of both the substrate and the inhibitor. b. For each fixed concentration of BLI-489, measure the initial reaction velocities at several different substrate concentrations.

-

Data Analysis: a. Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. b. Analyze the data using a suitable kinetic model (e.g., competitive, non-competitive, or mixed inhibition) by fitting the data to the corresponding equations. Lineweaver-Burk or Dixon plots can also be used for graphical analysis. c. The Ki value is determined from the global fit of the data to the chosen inhibition model.

Mechanism of Action

BLI-489, as a penem β-lactamase inhibitor, is understood to function as a mechanism-based inactivator of serine β-lactamases. The proposed mechanism of action involves the covalent acylation of the active site serine residue of the enzyme.

Caption: Proposed mechanism of action for penem β-lactamase inhibitors.

The initial step is the formation of a non-covalent Michaelis complex between the β-lactamase and BLI-489. Subsequently, the active site serine nucleophilically attacks the carbonyl carbon of the β-lactam ring in BLI-489, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is more stable than the one formed with a typical β-lactam substrate. The penem structure of BLI-489 is designed to facilitate further chemical rearrangements of the acyl-enzyme complex, leading to a more stable, and often irreversible, inactivation of the enzyme. This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic, thereby restoring its antibacterial activity.[6][7]

Conclusion

This compound is a promising broad-spectrum serine β-lactamase inhibitor with demonstrated activity against key resistance enzymes in Gram-negative bacteria. Its ability to inhibit Class A, C, and certain Class D β-lactamases makes it a valuable candidate for further development in combination with β-lactam antibiotics. While more detailed public data on its inhibitory kinetics against a wider range of purified enzymes would be beneficial, the available information highlights its potential to address significant unmet medical needs in the fight against antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel β-lactamase inhibitors.

References

- 1. Cyclic Boronates Inhibit All Classes of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: BLI-489 Free Acid for the Treatment of Gram-Negative Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo activity, mechanism of action, and experimental evaluation of BLI-489, a novel penem β-lactamase inhibitor, against challenging Gram-negative bacteria.

Core Concepts: Mechanism of Action

BLI-489 is a potent inhibitor of a broad spectrum of β-lactamase enzymes, including Ambler Class A (such as ESBLs), Class C (AmpC), and some Class D β-lactamases.[1][2][3][4] Its primary function is to inactivate these enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis and restoring their antibacterial efficacy. The fundamental mechanism involves the formation of a stable acyl-enzyme intermediate with the β-lactamase, which effectively sequesters the enzyme and prevents it from degrading the partner antibiotic.

In Vitro Activity of BLI-489 Combinations

BLI-489 has demonstrated significant synergistic activity when combined with various β-lactam antibiotics against a wide range of Gram-negative pathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data.

BLI-489 in Combination with Piperacillin

Table 1: In Vitro Activity of Piperacillin-BLI-489 against Gram-Negative Bacilli

| Organism (n) | Piperacillin MIC90 (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC90 (µg/mL) |

| Acinetobacter spp. | >64 | 16[2] |

| Burkholderia cepacia | >64 | 2[2] |

| Pseudomonas aeruginosa | >64 | 64[2] |

| Enteric Bacilli (Piperacillin-nonsusceptible) | ≥32 | ≤16 (92% inhibited)[2][3] |

BLI-489 in Combination with Carbapenems

Table 2: Synergistic Activity of Imipenem-BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb)

| β-Lactamase Produced | Percentage of Isolates Showing Synergy |

| OXA-23 | 92.9%[5] |

| OXA-24-like | 100%[5] |

| OXA-51-like | 16.7%[5] |

| OXA-58 | 100%[5] |

| Metallo-β-lactamase (MBL) | 14.3%[5] |

Table 3: Synergistic Activity of Imipenem/Meropenem-BLI-489 against Carbapenem-Resistant Enterobacterales (CRE)

| Organism | Combination | Percentage of Isolates Showing Synergy |

| K. pneumoniae (n=10) | Imipenem-BLI-489 | 70%[6] |

| Meropenem-BLI-489 | 80%[6] | |

| E. cloacae (n=9) | Imipenem-BLI-489 | 77.8%[6] |

| Meropenem-BLI-489 | 100%[6] | |

| E. coli (n=6) | Imipenem-BLI-489 | 83.3%[6] |

| Meropenem-BLI-489 | 100%[6] |

In Vivo Efficacy of BLI-489 Combinations

Preclinical animal models have been instrumental in evaluating the in vivo efficacy of BLI-489 combinations.

Murine Systemic Infection Model

In a murine model of acute lethal systemic infection, the combination of piperacillin and BLI-489, at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A, C, and D β-lactamase-producing pathogens.[1][7][8]

Table 4: Efficacy of Piperacillin-BLI-489 (8:1) in a Murine Systemic Infection Model

| Pathogen (β-Lactamase) | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 ED50 (mg/kg) |

| E. coli (TEM-1, Class A) | 103 | 13[7] |

| K. pneumoniae (SHV-1, Class A) | >1121 | 23[7] |

| S. enterica (CTX-M-5, Class A ESBL) | >1121 | 45[7] |

| E. cloacae (AmpC, Class C) | 285 | 38[7] |

| E. coli (ACT-1, Class C) | 103 | 13[7] |

| E. coli (OXA-1, Class D) | 980 | 86[7] |

Murine Pneumonia Model

The combination of imipenem and BLI-489 has shown synergistic effects in a mouse pneumonia model against carbapenem-resistant A. baumannii.[5]

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

-

A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of BLI-489 along the y-axis.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

-

The plate is incubated for 18-24 hours at 37°C.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy is typically defined as an FIC index of ≤ 0.5.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Methodology:

-

Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 105 - 106 CFU/mL) in fresh broth.

-

The antimicrobial agents, alone and in combination, are added at specified concentrations (often at multiples of the MIC).

-

Cultures are incubated at 37°C with shaking.

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

-

Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent. In a time-kill assay of imipenem combined with BLI-489 against carbapenem-resistant A. baumannii, synergy was observed at 6 hours with 2 mg/L of imipenem and 8 mg/L of BLI-489.[9]

Murine Infection Models

These models are crucial for evaluating the in vivo efficacy of new antimicrobial agents.

Systemic Infection Model Methodology:

-

Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.

-

Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 30 minutes).[7]

-

Dosing regimens can vary, for example, single or multiple subcutaneous injections.[7]

-

The primary endpoint is typically the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.

Pneumonia Model Methodology:

-

Mice are anesthetized and infected intranasally or intratracheally with the bacterial pathogen.

-

Treatment is initiated at a specified time post-infection.

-

Endpoints can include bacterial load in the lungs and/or survival over a set period.

Conclusion

BLI-489 free acid, in combination with β-lactam antibiotics, demonstrates potent activity against a wide range of clinically important Gram-negative bacteria, including multidrug-resistant strains. Its ability to inhibit key β-lactamases restores the efficacy of partner antibiotics, offering a promising strategy to combat antimicrobial resistance. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.

References

- 1. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

BLI-489 Free Acid: A Technical Guide to a Potent β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BLI-489 free acid, a significant β-lactamase inhibitor. The document details its physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Core Concepts and Physicochemical Properties

BLI-489 is a penem β-lactamase inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including class A, C, and D enzymes.[1][2] Its chemical structure allows it to effectively neutralize the hydrolytic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[3][4] When combined with a β-lactam antibiotic such as piperacillin, BLI-489 has been shown to be effective against infections caused by β-lactamase-producing pathogens.[1][2]

The following table summarizes the key physicochemical properties of this compound, sourced from its PubChem entry (CID 9972353).[5]

| Property | Value | Source |

| Molecular Formula | C13H11N3O4S | PubChem[5] |

| Molecular Weight | 305.31 g/mol | PubChem[5] |

| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][5][6]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | PubChem[5] |

| CAS Number | 635322-76-8 | PubChem[5] |

| XLogP3 | -0.8 | PubChem[5] |

| Exact Mass | 305.04702701 Da | PubChem[5] |

| Topological Polar Surface Area | 110 Ų | PubChem[5] |

| Heavy Atom Count | 21 | PubChem[5] |

| Formal Charge | 0 | PubChem[5] |

| Complexity | 576 | PubChem[5] |

| Isotope Atom Count | 0 | PubChem[5] |

| Defined Atom Stereocenter Count | 1 | PubChem[5] |

| Undefined Atom Stereocenter Count | 0 | PubChem[5] |

| Defined Bond Stereocenter Count | 1 | PubChem[5] |

| Undefined Bond Stereocenter Count | 0 | PubChem[5] |

| Covalently-Bonded Unit Count | 1 | PubChem[5] |

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of action of BLI-489 involves the inhibition of β-lactamase enzymes. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics.[7] β-lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[8]

BLI-489 acts as a "suicide inhibitor" or an irreversible inhibitor.[7] It binds to the active site of the β-lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[9] This process effectively deactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. By inhibiting the β-lactamase, BLI-489 allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[3]

Experimental Protocols

The synergistic effect of BLI-489 with β-lactam antibiotics is commonly evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.[10]

Checkerboard Assay

The checkerboard assay is a microdilution technique used to assess the interaction between two antimicrobial agents.[11] It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).[11][12]

Methodology:

-

Preparation of Antimicrobials: Stock solutions of the β-lactam antibiotic and BLI-489 are prepared and serially diluted.[11]

-

Plate Setup: A 96-well microtiter plate is used. The β-lactam antibiotic is serially diluted along the y-axis, and BLI-489 is serially diluted along the x-axis.[11] This creates a matrix of wells with varying concentrations of both agents.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[11]

-

Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Synergy is typically defined as an FIC index of ≤ 0.5.[12] Additivity is defined as an FIC index of >0.5 to 1.0. Indifference is defined as an FIC index of >1.0 to 4.0. Antagonism is defined as an FIC index of >4.0.[12]

-

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[12]

Methodology:

-

Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).[13]

-

Exposure: The bacterial suspension is exposed to the antimicrobial agents at specific concentrations (often based on the MIC values obtained from the checkerboard assay) alone and in combination.[14] A growth control (no drug) is also included.[14]

-

Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).[15]

-

Plating and Incubation: The samples are serially diluted and plated on agar plates. The plates are incubated to allow for colony formation.[14]

-

Colony Counting: The number of viable bacteria (colony-forming units, CFU/mL) at each time point is determined by counting the colonies.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to address the growing challenge of antibiotic resistance. Its robust inhibitory activity against a wide range of β-lactamases, coupled with its synergistic effects when combined with β-lactam antibiotics, makes it a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of BLI-489 and other novel β-lactamase inhibitors.

References

- 1. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. role-of-lactamase-inhibitors-as-potentiators-in-antimicrobial-chemotherapy-targeting-gram-negative-bacteria - Ask this paper | Bohrium [bohrium.com]

- 5. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. actascientific.com [actascientific.com]

- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-kill synergy testing. [bio-protocol.org]

- 15. journals.asm.org [journals.asm.org]

BLI-489 free acid CAS number and chemical identifiers

An In-Depth Technical Guide to BLI-489 Free Acid

This technical guide provides a comprehensive overview of this compound, a novel penem β-lactamase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, in vitro activity, and relevant experimental protocols.

Chemical Identifiers

A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Identifier |

| CAS Number | 635322-76-8[1] |

| Molecular Formula | C13H11N3O4S[1] |

| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2][3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1] |

| InChI Key | DMEYZPJEFHGESJ-CPWLGJMPSA-N[1] |

| SMILES | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)O[1] |

| PubChem CID | 9972353[1] |

Mechanism of Action

BLI-489 is a potent inhibitor of a broad spectrum of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in bacteria. It has demonstrated robust activity against Ambler class A, C, and some class D β-lactamases.[1][2][3][4] The primary function of BLI-489 is to inactivate these enzymes, thereby restoring the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed and inactivated. The combination of BLI-489 with a β-lactam antibiotic, such as piperacillin or imipenem, creates a synergistic effect, overcoming bacterial resistance.[5][6][7]

The general mechanism of β-lactamase inhibition by a β-lactamase inhibitor like BLI-489 is depicted in the following signaling pathway diagram.

Caption: General mechanism of β-lactamase inhibition by BLI-489.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of BLI-489 in combination with various β-lactam antibiotics against a wide range of bacterial isolates, including those expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][2][8]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin in combination with BLI-489 against various β-lactamase-producing organisms.

Table 1: MIC Values of Piperacillin-BLI-489 against Enteric Bacilli [1][2]

| Organism Type | Piperacillin Alone (MIC ≥ 32 µg/mL) | Piperacillin-BLI-489 (≤16 µg/mL) | Piperacillin-Tazobactam (≤16 µg/mL) |

| Piperacillin-Nonsusceptible Strains | ~55% of total isolates | 92% inhibited | 66% inhibited |

Table 2: Time-Kill Kinetics of Piperacillin-BLI-489 (4 x MIC) [9]

| β-Lactamase Class | Bacterial Strains | Average Log10 CFU/mL Reduction at 6 hours |

| Class A | E. coli (TEM-1), K. pneumoniae (SHV-11) | 2.4 |

| ESBLs | Strains producing TEM-10, SHV-5, or CTX-M-5 | 2.2 |

| Class C & D | Strains producing AmpC, ACT-1, or OXA-1 | 2.3 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of BLI-489.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of piperacillin in combination with BLI-489 was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Reagents:

-

Inoculum Preparation:

-

Bacterial isolates are grown on appropriate agar plates.

-

Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

-

Experimental Setup:

-

Flasks containing 50 mL of MHB with the appropriate antimicrobial agent (piperacillin-BLI-489 at a concentration of 4 times the MIC) are prepared.[9]

-

-

Inoculation:

-

The flasks are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.[9]

-

-

Sampling and Plating:

-

Aliquots are removed from the flasks at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

The aliquots are serially diluted in saline.

-

The diluted samples are plated onto appropriate agar plates to determine the number of viable colonies (CFU/mL).

-

-

Data Analysis:

-

The change in bacterial count (log10 CFU/mL) over time is calculated and plotted. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

-

The following diagram illustrates a typical experimental workflow for a time-kill assay.

Caption: A typical experimental workflow for a time-kill assay.

References

- 1. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BLI-489 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLI-489 is a novel penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A (including extended-spectrum β-lactamases - ESBLs), class C (AmpC), and some class D enzymes.[1] By inhibiting these bacterial resistance enzymes, BLI-489 can restore the efficacy of β-lactam antibiotics that would otherwise be degraded. These application notes provide a summary of the in vitro and in vivo efficacy of BLI-489 in combination with various β-lactam antibiotics and detailed protocols for key experimental procedures.

Mechanism of Action

β-lactam antibiotics exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. A primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. BLI-489 acts as a "suicide substrate" or irreversible inhibitor of many of these β-lactamases. It binds to the active site of the enzyme, preventing it from destroying the partner β-lactam antibiotic and thereby allowing the antibiotic to reach its PBP target and kill the bacteria.

Data Presentation

In Vitro Synergy Data: Checkerboard Assays

The synergistic activity of BLI-489 with various carbapenem antibiotics against carbapenem-resistant Enterobacterales (CRE) has been demonstrated through checkerboard assays.[2]

| Bacterial Species | BLI-489 Combination | Synergistic Effect Observed |

| Klebsiella pneumoniae (n=10) | Imipenem | 7 out of 10 isolates (70%) |

| Meropenem | 8 out of 10 isolates (80%) | |

| Enterobacter cloacae (n=9) | Imipenem | 7 out of 9 isolates (78%) |

| Meropenem | 9 out of 9 isolates (100%) | |

| Escherichia coli (n=6) | Imipenem | 5 out of 6 isolates (83%) |

| Meropenem | 6 out of 6 isolates (100%) |

| β-Lactamase Produced | Synergistic Effect with Imipenem |

| OXA-23-producing | 92.9% of isolates |

| OXA-24-like-producing | 100% of isolates |

| OXA-51-like-producing | 16.7% of isolates |

| OXA-58-producing | 100% of isolates |

| Metallo-β-lactamase (MBL)-producing | 14.3% of isolates |

In Vitro Potency: Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of BLI-489 in combination with piperacillin against various β-lactamase-producing strains. The combination of piperacillin and BLI-489 (PIP-BLI) showed a significant reduction in bacterial colony-forming units (CFU)/mL.

| Bacterial Strain (β-Lactamase Class) | Treatment | Mean Log10 CFU/mL Reduction at 6 hours |

| E. coli (Class A, TEM-1) | PIP-BLI | 2.4 |

| K. pneumoniae (Class A, SHV-11) | PIP-BLI | 2.4 |

| ESBL-producing strains (TEM-10, SHV-5, CTX-M-5) | PIP-BLI | 2.2 |

| AmpC or ACT-1 producing strains (Class C) | PIP-BLI | 2.3 |

| OXA-1 producing strain (Class D) | PIP-BLI | 2.3 |

In Vivo Efficacy: Murine Infection Models

The efficacy of piperacillin in combination with BLI-489 has been evaluated in murine systemic infection models, with the 50% effective dose (ED₅₀) being a key parameter. An 8:1 ratio of piperacillin to BLI-489 was found to be optimal.

| Infecting Pathogen (β-Lactamase Produced) | Treatment | ED₅₀ (mg/kg) |

| E. coli (Class A, TEM-1) | Piperacillin-BLI-489 | 13 |

| K. pneumoniae (Class A, SHV-1) | Piperacillin-BLI-489 | 23 |

| P. aeruginosa (Class C, AmpC) | Piperacillin-BLI-489 | 103 |

| E. coli (Class C, ACT-1) | Piperacillin-BLI-489 | 13 |

| E. coli (Class D, OXA-1) | Piperacillin-BLI-489 | Not explicitly stated, but efficacy was demonstrated. |

Mandatory Visualizations

Caption: Mechanism of action of BLI-489 in protecting β-lactam antibiotics.

Caption: Experimental workflow for a checkerboard synergy assay.

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol is for determining the synergistic activity of BLI-489 with a partner antibiotic against a bacterial isolate using the broth microdilution checkerboard method.

Materials:

-

BLI-489 free acid

-

Partner antibiotic (e.g., imipenem, meropenem, piperacillin)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate in the logarithmic growth phase

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Drug Solutions:

-

Prepare stock solutions of BLI-489 and the partner antibiotic in a suitable solvent (e.g., sterile water, DMSO) at a concentration 100x the highest final concentration to be tested.

-

Create a series of dilutions of both agents in CAMHB.

-

-

Plate Setup:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the partner antibiotic solution in decreasing concentrations along the y-axis (rows A-H).

-

Add 50 µL of BLI-489 solution in decreasing concentrations along the x-axis (columns 1-12). This creates a matrix of drug combinations.

-

Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Grow the bacterial isolate in CAMHB to the logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 16-24 hours.

-

-

Data Analysis:

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) for each well by visual inspection for turbidity or by using a plate reader. The MIC is the lowest concentration of the drug combination that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

-

-

Interpret the results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

-

Time-Kill Kinetic Assay Protocol

This protocol is designed to assess the bactericidal activity of BLI-489 in combination with a partner antibiotic over time.

Materials:

-

This compound

-

Partner antibiotic

-

Bacterial isolate

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum in the logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

-

-

Experimental Setup:

-

Prepare culture tubes or flasks with CAMHB containing:

-

No drug (growth control)

-

BLI-489 alone at a specified concentration (e.g., 4 µg/mL)

-

Partner antibiotic alone at a specified concentration (e.g., 4x MIC)

-

BLI-489 and the partner antibiotic in combination at the specified concentrations.

-

-

-

Incubation and Sampling:

-

Inoculate each tube/flask with the prepared bacterial suspension.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each experimental condition.

-

Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

-

Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.

-

In Vivo Efficacy - Murine Pneumonia Model Protocol

This is a generalized protocol for assessing the in vivo efficacy of BLI-489 in combination with a partner antibiotic in a mouse model of bacterial pneumonia.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

-

Bacterial strain capable of causing pneumonia in mice

-

BLI-489 and partner antibiotic formulated for in vivo administration

-

Anesthetic (e.g., isoflurane)

-

Equipment for intranasal or intratracheal inoculation

-

Housing and care facilities compliant with animal welfare regulations

Procedure:

-

Animal Acclimation and Preparation:

-

Acclimate mice to the laboratory conditions for at least 5 days.

-

To establish a robust infection, mice may be rendered transiently neutropenic by treatment with cyclophosphamide prior to infection.

-

-

Infection:

-

Prepare a bacterial inoculum of the desired concentration in sterile saline or PBS.

-

Anesthetize the mice.

-

Induce pneumonia by intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer the treatment regimens. These may include:

-

Vehicle control

-

BLI-489 alone

-

Partner antibiotic alone

-

BLI-489 and partner antibiotic in combination

-

-

Administer treatments via an appropriate route (e.g., subcutaneous, intravenous, or intraperitoneal injection) at specified dosing intervals.

-

-

Monitoring and Endpoints:

-

Monitor the mice for clinical signs of illness, body weight changes, and survival over a defined period (e.g., 7 days).

-

At a predetermined endpoint (e.g., 24 hours post-infection), a subset of mice from each group may be euthanized to determine the bacterial burden in the lungs and other organs (e.g., spleen, blood).

-

Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to quantify the CFU/gram of tissue or mL of blood.

-

-

Data Analysis:

-

Compare survival curves between treatment groups using statistical methods such as the log-rank test.

-

Compare bacterial burdens in tissues between groups using appropriate statistical tests (e.g., t-test, ANOVA).

-

If multiple doses are tested, calculate the ED₅₀ for each treatment group.

-

References

- 1. amr-accelerator.eu [amr-accelerator.eu]

- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BLI-489 Free Acid in Microbiology Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BLI-489 free acid, a potent bicyclic penem β-lactamase inhibitor, in various microbiology assays. BLI-489 is effective against Ambler class A, C, and some class D β-lactamases, making it a valuable tool for overcoming bacterial resistance to β-lactam antibiotics.[1] When combined with a β-lactam antibiotic such as piperacillin, BLI-489 restores its activity against many resistant Gram-negative bacteria.

Mechanism of Action

β-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[2][3] A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[2][4] BLI-489 is a β-lactamase inhibitor that competitively and irreversibly binds to the active site of these enzymes, protecting the partner β-lactam antibiotic from degradation and allowing it to effectively inhibit PBP and disrupt cell wall synthesis, ultimately leading to bacterial cell death.[4][5]

References

- 1. journals.asm.org [journals.asm.org]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of BLI-489 Free Acid in Combination with Piperacillin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BLI-489 is a novel bicyclic penem β-lactamase inhibitor that demonstrates a broad spectrum of activity against Class A, C, and D β-lactamases.[1][2] When used in combination with piperacillin, a well-established β-lactam antibiotic, it restores the activity of piperacillin against many resistant bacterial strains. This combination has shown significant in vitro efficacy against problematic pathogens, including those expressing extended-spectrum β-lactamases (ESBL) and AmpC β-lactamases.[1][3] These application notes provide a summary of the in vitro activity and detailed protocols for the evaluation of the piperacillin/BLI-489 combination.

Data Presentation

The combination of piperacillin with BLI-489 has demonstrated superior activity compared to piperacillin alone and piperacillin-tazobactam against a variety of bacterial isolates. In vitro testing has established that a constant concentration of 4 μg/ml of BLI-489 is optimal for susceptibility testing.[1][2][4]

Table 1: Comparative In Vitro Activity of Piperacillin in Combination with BLI-489

| Organism Type | Piperacillin Alone (MIC ≥ 32 μg/ml) | Piperacillin-BLI-489 (≤16 μg/ml) | Piperacillin-Tazobactam (≤16 μg/ml) | Reference |

| Enteric Bacilli (Piperacillin nonsusceptible) | ~55% of all tested | 92% inhibited | 66% inhibited | [1][2][3] |

| ESBL and AmpC producing strains | High resistance | 80% susceptible | Lower susceptibility | [5] |

Table 2: MIC90 Values for Piperacillin in Combination with BLI-489 (4 μg/ml)

| Organism | MIC90 (μg/ml) | Reference |

| Burkholderia cepacia | 2 | [5] |

| Acinetobacter spp. | 16 | [5] |

| Pseudomonas aeruginosa | 64 | [5] |

| Haemophilus influenzae | ≤0.004 - 0.015 | [5] |

| Haemophilus parainfluenzae | ≤0.004 - 0.015 | [5] |

| Moraxella catarrhalis | ≤0.004 - 0.015 | [5] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]

Objective: To determine the MIC of piperacillin in combination with a fixed concentration of BLI-489 against bacterial isolates.

Materials:

-

Piperacillin powder, analytical grade

-

BLI-489 free acid, analytical grade

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in the logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of piperacillin in a suitable solvent (e.g., sterile distilled water) to a concentration of 1280 μg/ml.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with a small amount of DMSO if necessary for solubility, ensuring the final DMSO concentration does not affect bacterial growth) to a concentration of 40 μg/ml.

-

-

Preparation of Drug Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the piperacillin stock solution in CAMHB to achieve a final volume of 50 μl per well. The concentration range should typically span from 128 μg/ml down to 0.06 μg/ml.

-

To each well containing the diluted piperacillin, add 10 μl of the 40 μg/ml BLI-489 stock solution to achieve a final constant concentration of 4 μg/ml in a final volume of 100 µl.

-

Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB with the drug combination).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the final well volume.

-

-

Inoculation and Incubation:

-

Add 50 μl of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 μl.

-

The final concentration of BLI-489 will be 4 µg/ml.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of piperacillin (in the presence of 4 μg/ml BLI-489) that completely inhibits visible growth of the organism.

-

Visualizations

Caption: Workflow for MIC determination of Piperacillin/BLI-489.

Caption: Mechanism of action of Piperacillin in combination with BLI-489.

References

- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Effect of Imipenem and BLI-489 Free Acid

FOR RESEARCH USE ONLY

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant organisms poses a significant threat to global public health. One of the primary mechanisms of resistance to carbapenem antibiotics, such as imipenem, is the production of carbapenemase enzymes that hydrolyze the β-lactam ring.[1][2] BLI-489 is a novel penem β-lactamase inhibitor active against Class A, C, and some Class D β-lactamases.[3] This document provides detailed protocols for testing the synergistic activity of Imipenem in combination with BLI-489 free acid against various carbapenem-resistant bacterial strains. The provided methodologies are essential for researchers and drug development professionals investigating novel antibiotic therapies.